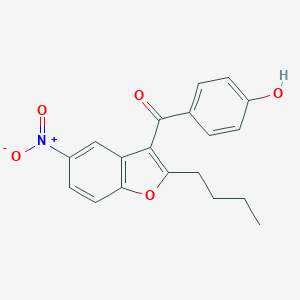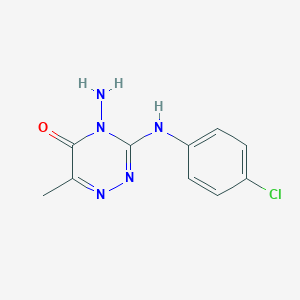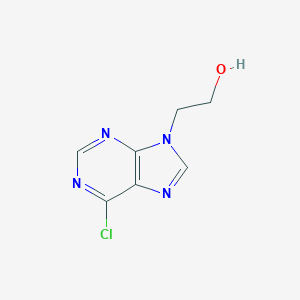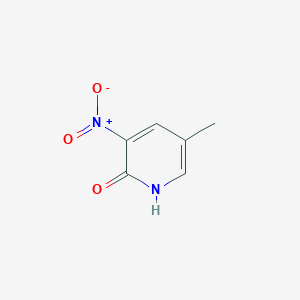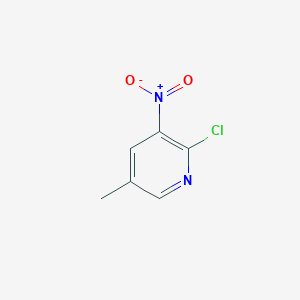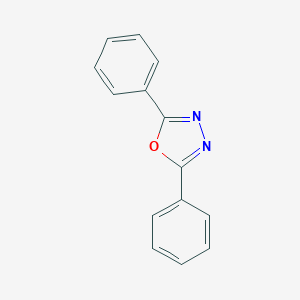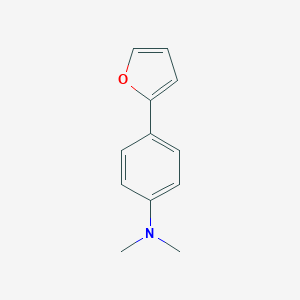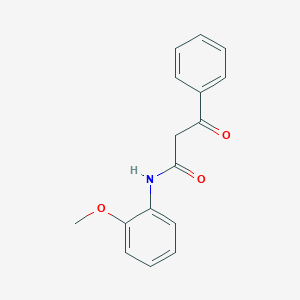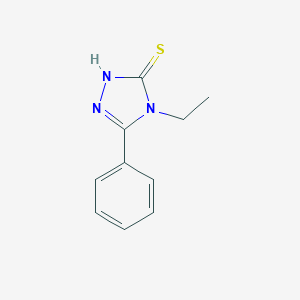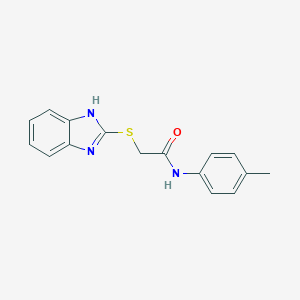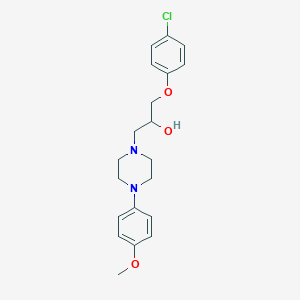
alpha-(p-Chlorophenoxymethyl)-4-(p-methoxyphenyl)-1-piperazineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(p-Chlorophenoxymethyl)-4-(p-methoxyphenyl)-1-piperazineethanol, commonly known as p-MPPI, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent antagonist of the serotonin 5-HT1A receptor, which is a subtype of the serotonin receptor family. p-MPPI has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia.
Mécanisme D'action
P-MPPI acts as a potent antagonist of the serotonin 5-HT1A receptor, which is a subtype of the serotonin receptor family. The serotonin 5-HT1A receptor is widely distributed in the brain and is involved in the regulation of mood, anxiety, and cognition. p-MPPI binds to the 5-HT1A receptor and blocks the activity of serotonin, which is a neurotransmitter that regulates various physiological and behavioral processes in the brain. By inhibiting the activity of the 5-HT1A receptor, p-MPPI can modulate the release of other neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and cognition.
Effets Biochimiques Et Physiologiques
P-MPPI has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. p-MPPI can modulate the release of various neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and cognition. p-MPPI can also modulate the activity of various brain regions, such as the prefrontal cortex and hippocampus, which are involved in the regulation of mood, memory, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
P-MPPI is a potent and selective antagonist of the serotonin 5-HT1A receptor, which makes it a valuable research tool for studying the role of this receptor in various physiological and pathological processes. However, p-MPPI has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals or to use in in vitro assays. p-MPPI also has a relatively short half-life, which can limit its efficacy and duration of action in vivo.
Orientations Futures
P-MPPI has potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. Future research should focus on optimizing the synthesis method of p-MPPI to improve the yield and purity of the final product. In addition, future research should investigate the efficacy and safety of p-MPPI in clinical trials for various neurological disorders. Furthermore, future research should explore the potential of p-MPPI as a research tool for studying the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. Finally, future research should investigate the potential of p-MPPI as a lead compound for the development of novel drugs that target the serotonin 5-HT1A receptor.
Méthodes De Synthèse
P-MPPI can be synthesized by the reaction of p-chlorobenzyl chloride with p-methoxyphenylpiperazine in the presence of potassium carbonate. The resulting intermediate is then treated with 2-(2-aminoethoxy) ethanol to yield p-MPPI. The synthesis of p-MPPI is a multistep process that requires careful optimization of reaction conditions and purification techniques to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
P-MPPI has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. p-MPPI has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. In addition, p-MPPI has been used as a research tool to study the role of the serotonin 5-HT1A receptor in the brain and its involvement in various physiological and pathological processes.
Propriétés
Numéro CAS |
66307-62-8 |
|---|---|
Nom du produit |
alpha-(p-Chlorophenoxymethyl)-4-(p-methoxyphenyl)-1-piperazineethanol |
Formule moléculaire |
C20H25ClN2O3 |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
1-(4-chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H25ClN2O3/c1-25-19-8-4-17(5-9-19)23-12-10-22(11-13-23)14-18(24)15-26-20-6-2-16(21)3-7-20/h2-9,18,24H,10-15H2,1H3 |
Clé InChI |
BOBFMTXLDXLPHI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)Cl)O |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)Cl)O |
Autres numéros CAS |
66307-62-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



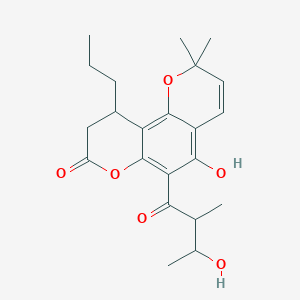
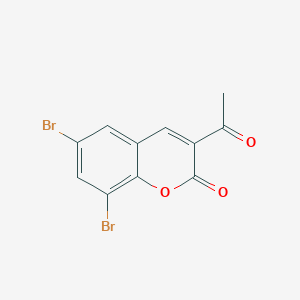
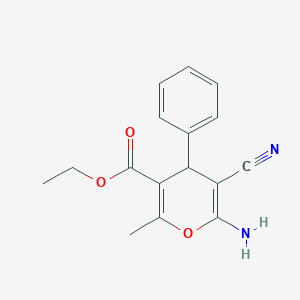
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)
